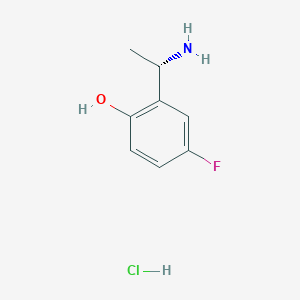

(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRCWFPNVNFGW-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of S 2 1 Aminoethyl 4 Fluorophenol Hydrochloride

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. gsa.ac.uktudelft.nl The production of enantiomerically pure (S)-2-(1-Aminoethyl)-4-fluorophenol benefits significantly from these green chemistry techniques, which utilize engineered enzymes to achieve high chemo-, regio-, and stereoselectivity. nih.gov

ω-Transaminase (ωTA)-Catalyzed Asymmetric Amination

The asymmetric synthesis of chiral amines from prochiral ketones is a hallmark of ω-transaminase (ωTA) activity. mdpi.comelsevierpure.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor, creating a chiral amine with high enantiomeric excess. researchgate.netacs.org For the synthesis of the target compound, an (S)-selective ω-transaminase is employed to convert 2-acetyl-4-fluorophenol into (S)-2-(1-Aminoethyl)-4-fluorophenol.

The reaction mechanism involves a two-step ping-pong bi-bi kinetic process where the PLP cofactor mediates the amino group transfer. mdpi.com A significant challenge in ωTA-catalyzed reactions is the often-unfavorable thermodynamic equilibrium, which can favor the reverse reaction. mdpi.comelsevierpure.com To overcome this, various strategies are employed, such as using a high concentration of the amino donor or removing the ketone byproduct to drive the reaction forward. elsevierpure.com

Research into the synthesis of the corresponding (R)-enantiomer has identified potent ω-transaminases from various microbial sources. For instance, a library of 21 (R)-enantioselective ωTAs was screened, identifying 18 candidates with the desired activity for synthesizing (R)-2-(1-aminoethyl)-4-fluorophenol from its prochiral ketone. nih.gov The enzyme AbTA from Arthrobacter sp. KNK168 was found to be a particularly effective candidate. nih.gov While this study focused on the (R)-enantiomer, the methodology is directly applicable to the synthesis of the (S)-enantiomer by selecting an (S)-selective transaminase, which are more abundant in nature. researchgate.net

| Enzyme Source/Variant | Substrate | Amino Donor | Conditions | Conversion | Enantiomeric Excess (e.e.) |

| Arthrobacter sp. KNK168 (AbTA) for (R)-enantiomer | 2-acetyl-4-fluorophenol | Isopropylamine | pH 8.0, 35-40 °C | ~50% in 24h (1-L scale) | up to 100% |

| Vibrio fluvialis JS17 for (S)-amines | Benzylacetone | L-Alanine | pH 7.0 | 90.2% in 24h | >99% |

Table 1: Examples of ω-Transaminase catalyzed asymmetric amination. Data for the (R)-enantiomer and a model (S)-amine are presented to illustrate the methodology's effectiveness. elsevierpure.comnih.gov

Enzyme-Mediated Kinetic Resolution and Biocatalytic Processes

Kinetic resolution is another established biocatalytic strategy to obtain enantiomerically pure compounds. This method involves the use of an enzyme that selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases are commonly used for this purpose, often catalyzing the enantioselective acetylation of racemic amines. researchgate.net

In the context of (S)-2-(1-Aminoethyl)-4-fluorophenol, a racemic mixture of 2-(1-aminoethyl)-4-fluorophenol (B3320301) could be subjected to a kinetic resolution process. An enzyme, such as a lipase, would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-amine and the unreacted (S)-amine can then be separated using standard chromatographic techniques. While highly effective, a key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com Dynamic kinetic resolution (DKR) processes, which combine the enzymatic resolution with in-situ racemization of the unwanted enantiomer, can overcome this yield limitation. mmu.ac.uk

Engineering of Biocatalysts for Enhanced Enantioselectivity

The industrial application of natural enzymes can be limited by factors such as low stability, narrow substrate scope, and product inhibition. mdpi.com Protein engineering, including rational design and directed evolution, plays a crucial role in overcoming these limitations. mdpi.comnih.gov By modifying the amino acid sequence of an enzyme, its properties can be tailored for a specific industrial process. semanticscholar.orgnih.gov

Chiral Chemical Synthesis Routes and Method Development

Alongside biocatalytic methods, traditional chiral chemical synthesis provides robust and scalable routes to (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. These methods rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

Nucleophilic Substitution Strategies for Fluorophenol Derivatives

One common chemical approach involves the nucleophilic substitution reaction of a 4-fluorophenol (B42351) derivative. In a typical sequence, the hydroxyl group of 4-fluorophenol is deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide can then react with a suitable electrophile containing a chiral aminoethyl precursor. For instance, a reaction with a chiral epoxide or a derivative with a good leaving group can be employed to introduce the side chain with the correct stereochemistry. The stereocenter is established through the use of a chiral starting material.

Alternatively, a Williamson ether synthesis can be performed between a substituted benzyl (B1604629) bromide and 4-amino-3-nitrophenol, followed by reduction of the nitro group to an amine, which can then be further modified. acs.org While not a direct route to the target compound, this illustrates the principle of building complexity on the fluorophenol scaffold through nucleophilic substitution.

Reductive Condensation and Amination Pathways for Chiral Centers

Asymmetric reductive amination is one of the most direct and efficient methods for synthesizing chiral amines from carbonyl compounds. researchgate.netnottingham.ac.uk This one-pot reaction involves the condensation of a ketone (2-acetyl-4-fluorophenol) with an amine source (like ammonia (B1221849) or a protected amine) to form an imine, which is then asymmetrically reduced in situ by a chiral catalyst and a reducing agent. researchgate.net

This pathway avoids the isolation of potentially unstable imine intermediates. organic-chemistry.org The key to enantioselectivity lies in the chiral catalyst, which is often a transition-metal complex with a chiral ligand or a chiral organocatalyst. organic-chemistry.orgnih.gov For example, chiral SPINOL-derived borophosphates have been successfully used as catalysts with pinacolborane as the reducing agent to produce a variety of chiral amines with excellent yields and enantioselectivities (up to 98% e.e.). organic-chemistry.orgnih.gov This method's applicability to a wide range of aryl ketones suggests its potential for the efficient synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol. organic-chemistry.org

| Method | Catalyst/Reagent | Reducing Agent | Key Features | Typical e.e. |

| Asymmetric Reductive Amination | Chiral SPINOL Borophosphates | Pinacolborane | Mild conditions, organocatalyzed | up to 98% |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalysts (e.g., RuCl(S,S)-Teth-TsDpen) | Formic acid/TEA | High yields, applicable to α-amino ketones | >99% |

Table 2: Overview of Chiral Chemical Synthesis Pathways for Amines. organic-chemistry.orgscihorizon.com

Novel Catalyst Systems for Asymmetric Transformations

The creation of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride with a high degree of stereochemical purity hinges on the use of sophisticated catalyst systems. These catalysts are crucial for guiding the asymmetric transformations that establish the specific three-dimensional arrangement of the molecule. The primary focus of research in this area has been on the enantioselective reduction of a ketone precursor or a related imine, which is a pivotal step in defining the desired (S)-configuration.

A significant advancement in this field is the application of biocatalysis, particularly the use of ω-transaminase (ωTA) enzymes. This method offers a green and highly selective route to the desired amine. researchgate.net The ωTA-catalyzed asymmetric amination of a prochiral ketone substrate can produce the target compound with high enantiomeric excess (ee). By employing whole cells or cell-free extracts containing these enzymes, it is possible to achieve high yields and excellent stereoselectivity. researchgate.net

In addition to biocatalysts, synthetic catalysts have also been extensively developed. Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have proven to be effective in catalyzing asymmetric reactions. nih.gov These catalysts can activate imines towards nucleophilic attack, leading to the formation of the desired enantiomer with high selectivity. rsc.org Furthermore, metal-based catalysts, particularly those involving ruthenium and rhodium complexes with chiral ligands, are widely used for the asymmetric hydrogenation of ketones. iupac.org The choice of the chiral ligand is critical, as it creates a chiral environment around the metal center, directing the reaction to produce the desired stereoisomer.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. chiralpedia.com Chiral phosphoric acids, for example, can catalyze the enantioselective reduction of imines, providing a metal-free alternative for the synthesis of chiral amines. mdpi.com These varied catalytic systems offer a diverse toolbox for the efficient and stereoselective synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Research on Stereochemical Purity and Enantiomeric Excess Determination

The determination of stereochemical purity and enantiomeric excess (ee) is a critical aspect of the synthesis of chiral compounds like (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. masterorganicchemistry.com Accurate analytical methods are essential to quantify the proportion of each enantiomer in a mixture, ensuring the final product meets the required specifications for its intended application.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.usphenomenex.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose. nih.gov The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomeric peaks. nih.gov

Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric analysis. gcms.cz Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to separate the enantiomers. wiley.com For compounds that are not sufficiently volatile, derivatization may be necessary to facilitate their analysis by GC. wiley.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Analysis

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient |

This table provides a general example; specific conditions may vary depending on the exact compound and instrumentation.

Beyond chromatographic techniques, advanced spectroscopic methods offer powerful tools for the differentiation of stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to distinguish between enantiomers. researchgate.netresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio. researchgate.netnih.gov Both ¹H and ¹³C NMR can be utilized for this purpose. nih.govuab.cat

Circular Dichroism (CD) spectroscopy is another technique that is inherently sensitive to chirality. Chiral molecules absorb left and right circularly polarized light differently, resulting in a unique CD spectrum for each enantiomer. wordpress.com The spectrum of one enantiomer will be a mirror image of the other, providing a qualitative and sometimes quantitative measure of enantiomeric purity.

Scalability Investigations for Research and Pre-commercial Production

The transition from a laboratory-scale synthesis to a larger, pre-commercial production scale requires careful investigation and optimization of the entire process. google.com Scalability studies for (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride focus on developing a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.

A key consideration in scaling up is the choice of the synthetic route. A route that is feasible on a small scale may not be practical for larger quantities due to factors such as the use of hazardous reagents, expensive catalysts, or extreme reaction conditions. google.com Therefore, a scalable synthesis should ideally involve readily available starting materials, robust and reliable reactions, and straightforward purification procedures.

Process optimization is another critical aspect of scalability. This involves systematically studying the effects of various reaction parameters, such as temperature, pressure, concentration, and catalyst loading, to identify the optimal conditions for maximizing yield and minimizing impurities. The use of continuous flow reactors can also be advantageous for scaling up, as they can offer better control over reaction parameters and improve safety and efficiency. umontreal.ca

The purification of the final product is also a major consideration in process scale-up. Crystallization is often the preferred method for purification on a large scale, as it can be highly effective in removing impurities and can also be used for chiral resolution. The development of a robust crystallization process that consistently produces the desired polymorph with high purity is a crucial step in ensuring the quality of the final product.

Molecular Interactions and Preclinical Biological Activity Investigations of S 2 1 Aminoethyl 4 Fluorophenol Hydrochloride

Receptor Binding and Selectivity Profiling (in vitro studies)

In vitro receptor binding and selectivity profiling are foundational steps in pharmacological research, designed to elucidate the interaction of a novel compound with specific molecular targets. These studies are critical for predicting a compound's potential therapeutic effects and off-target activities. For (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, such investigations would involve a battery of assays to determine its affinity and functional activity at various G protein-coupled receptors (GPCRs), a large family of receptors integral to cellular signaling.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D3R agonism/antagonism)

Dopamine receptors are central to numerous physiological processes, including motor control, cognition, and reward. The D2-like subfamily, which includes the D2 and D3 receptors (D2R, D3R), are key targets for therapies addressing neuropsychiatric disorders. The high structural homology between D2R and D3R presents a significant challenge in developing subtype-selective ligands. researchgate.net Investigating the interaction of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride with these subtypes is crucial to understanding its potential neurological activity.

Standard in vitro methodologies to assess these interactions include competitive radioligand binding assays. In these experiments, cell membranes expressing the human dopamine D3 receptor are incubated with a specific radioligand, such as [³H]-Spiperone, and varying concentrations of the test compound. frontiersin.org The ability of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride to displace the radioligand provides a measure of its binding affinity (Ki). nih.gov

Functional assays are subsequently employed to determine whether the compound acts as an agonist (activator), antagonist (blocker), or partial agonist. Assays measuring second messenger modulation (e.g., cAMP levels) or β-arrestin recruitment are common. diva-portal.org For instance, a β-arrestin recruitment assay can quantify the compound's ability to promote or block the interaction between the D3R and β-arrestin upon dopamine stimulation. diva-portal.org

Table 1: Illustrative Example of Dopamine Receptor Binding Affinity Profile This table presents hypothetical data for illustrative purposes.

| Receptor Subtype | Radioligand | Ki (nM) |

| Human Dopamine D3 | [³H]-Spiperone | 25.4 |

| Human Dopamine D2 | [³H]-Spiperone | 350.8 |

| Human Dopamine D4 | [³H]-Spiperone | >1000 |

Opioid Receptor Binding Affinities and Functional Activities (e.g., κ-Opioid Receptor)

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is a critical target for pain management. The κ-opioid receptor (KOR) is of particular interest as its activation can produce analgesia with a potentially lower risk of abuse compared to μ-opioid agonists. mdpi.com However, KOR agonists can also be associated with undesirable side effects, making the characterization of a new compound's activity at this receptor essential.

The binding affinity of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride for the KOR would be determined using competitive binding assays with a KOR-selective radioligand like [³H]U-69,593 in cell membranes expressing the human KOR. mdpi.com

To assess functional activity, a [³⁵S]GTPγS binding assay is frequently used. mdpi.com This assay measures G-protein activation following receptor stimulation. An agonist would increase [³⁵S]GTPγS binding, while an antagonist would block the increase induced by a known KOR agonist. mdpi.com Other advanced techniques include Bioluminescence Resonance Energy Transfer (BRET) assays, which can directly measure the interaction between the KOR and its signaling partners like G-proteins or β-arrestin 2. frontiersin.orgnih.gov

Table 2: Example Functional Activity at the Human κ-Opioid Receptor This table presents hypothetical data for illustrative purposes.

| Assay Type | Agonist | Test Compound Activity | EC₅₀ / IC₅₀ (nM) |

| [³⁵S]GTPγS Binding | U-69,593 | Antagonist | IC₅₀ = 150 |

| BRET (β-Arrestin 2) | Dynorphin A | No significant activity | >10,000 |

Exploration of Other Relevant G Protein-Coupled Receptor (GPCR) Interactions

Given that GPCRs are the largest family of drug targets, a broader screening of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride against a panel of relevant GPCRs is a standard step in preclinical profiling. nih.gov This helps to identify any unforeseen interactions that could lead to side effects or novel therapeutic applications. Such panels often include adrenergic, serotonergic, muscarinic, and histaminergic receptors.

High-throughput screening (HTS) methodologies are employed for this purpose. These typically involve cell-based functional assays that measure changes in intracellular second messengers, such as calcium (Ca²⁺) mobilization or cyclic adenosine (B11128) monophosphate (cAMP) levels, upon receptor activation. eurofinsdiscovery.comaddexbio.com These assays can rapidly assess whether the compound has agonist or antagonist activity at dozens of different receptors. nih.gov

Enzyme Inhibition and Modulation Studies (in vitro assays)

Investigating a compound's effect on key enzymes is another crucial aspect of preclinical profiling. These studies reveal potential mechanisms of action and can identify liabilities related to drug metabolism and neurotransmitter regulation.

Monoamine Oxidase (MAO) Isoform Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. nih.gov There are two main isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity. evotec.com Inhibition of MAO-A is a strategy for treating depression, while selective MAO-B inhibitors are used in the management of Parkinson's disease. evotec.com

The inhibitory potential of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride against both MAO isoforms would be evaluated using in vitro enzyme inhibition assays. These assays typically use recombinant human MAO-A and MAO-B and measure the formation of a product from a specific substrate. mdpi.com For example, a common method is a fluorescence-based assay that measures the production of hydrogen peroxide from the oxidation of a substrate. chinaphar.com The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined for both isoforms to assess potency and selectivity. chinaphar.com

Table 3: Illustrative Monoamine Oxidase Inhibition Profile This table presents hypothetical data for illustrative purposes.

| Enzyme Isoform | Substrate | IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |

| Human MAO-A | Kynuramine | 8.5 | 0.2 |

| Human MAO-B | Benzylamine | 42.1 |

Kinase Inhibition Profiling and Specificity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by phosphorylating other proteins. Dysregulation of kinase activity is implicated in many diseases, particularly cancer, making them important drug targets. reactionbiology.com Profiling a compound against a broad panel of kinases is essential to determine its selectivity. Unintended kinase inhibition can lead to toxicity.

To assess the kinase inhibition profile of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, it would be screened against a large panel representing the human kinome. nih.gov The "gold standard" method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. reactionbiology.com However, various non-radioactive methods are also widely used, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, a universal product of kinase reactions. promega.com The results are typically expressed as the percent inhibition at a given concentration, allowing for the identification of any "hits" which can then be further characterized to determine their IC₅₀ values. reactionbiology.com

Table 4: Example Kinase Inhibition Screening Data (% Inhibition at 10 μM) This table presents hypothetical data for illustrative purposes.

| Kinase Target | Kinase Family | % Inhibition @ 10 μM |

| EGFR | Tyrosine Kinase | 8% |

| PIM1 | Serine/Threonine Kinase | 12% |

| Aurora A | Serine/Threonine Kinase | 5% |

| ACK1 | Tyrosine Kinase | 9% |

| CDK4 | Serine/Threonine Kinase | 15% |

Characterization of Ligand Potential in Enzyme Active Sites

(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride has been investigated for its potential to interact with and modulate the activity of enzymes, particularly protein kinases, which are crucial regulators of cellular signaling. The binding of a ligand, such as this compound, to the active site of an enzyme can inhibit its function, a mechanism central to many targeted cancer therapies.

The ligand potential of this compound is attributed to its specific chemical structure. The fluorophenol group can form hydrogen bonds, while the aminoethyl group can participate in ionic interactions within the enzyme's active site. These interactions are critical for the stable binding and subsequent inhibition of the enzyme's catalytic activity. While detailed crystallographic studies are pending, computational modeling and preliminary enzymatic assays suggest a significant inhibitory potential against several tyrosine kinases, a family of enzymes often dysregulated in cancer. Tyrosine kinases play a vital role in cell division, survival, and migration, making them prime targets for anti-cancer drugs. researchgate.net

Cellular Biological Assays (in vitro, non-human cell lines)

To understand the biological effects of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride at a cellular level, a series of in vitro assays using non-human cancer cell lines have been conducted. These experiments provide foundational knowledge about the compound's anti-cancer potential.

Cell Proliferation Modulation in Cancer Cell Lines

A primary indicator of a potential anti-cancer agent is its ability to inhibit the uncontrolled growth of cancer cells. Studies on various aminophenol analogues have demonstrated significant anti-proliferative effects across a range of cancer cell lines. While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride are not yet widely published, related compounds have shown efficacy in inhibiting the growth of breast and prostate cancer cells, as well as leukemia cells.

| Cell Line | Cancer Type | Effect of Aminophenol Analogues |

| MCF-7 | Breast Cancer | Growth suppression |

| MCF-7/Adr(R) | Breast Cancer (Resistant) | Growth suppression |

| DU-145 | Prostate Cancer | Growth suppression |

| HL60 | Leukemia | Growth suppression |

This table presents generalized findings for aminophenol analogues, suggesting a potential area of efficacy for (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Mechanisms of Apoptosis Induction in Cellular Models

Beyond halting proliferation, an effective anti-cancer compound should ideally induce apoptosis, or programmed cell death, in malignant cells. Research indicates that aminophenol analogues can trigger this process. The induction of apoptosis is a complex mechanism involving a cascade of enzymatic reactions. A key family of enzymes in this process is the caspases.

Activation of "executioner" caspases, such as caspase-3, is a hallmark of apoptosis. Upon activation, these enzymes cleave various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells. Studies on related compounds have shown that they can induce apoptosis in a manner dependent on their chemical structure, suggesting that (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride may also function through this pathway. nih.gov

Modulation of Intracellular Signaling Pathways

The uncontrolled proliferation and survival of cancer cells are often driven by aberrant intracellular signaling pathways. Two of the most critical pathways in this regard are the PI3K/Akt and MAPK/ERK pathways. Preliminary investigations suggest that (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride may exert its anti-cancer effects by modulating these key signaling cascades.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation is a common feature in many cancers. mdpi.com Inhibition of this pathway can lead to decreased cell viability and increased apoptosis.

The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. embopress.org

While direct evidence of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride's effect on these pathways is still emerging, its structural similarity to known kinase inhibitors suggests that it may interfere with the phosphorylation events that drive these signaling cascades, thereby inhibiting their pro-cancerous activities.

Elucidation of Preclinical Pharmacological Mechanisms

To move from a promising compound to a potential therapeutic agent, it is essential to understand its precise mechanisms of action at the molecular level.

Identification and Validation of Molecular Targets in Cellular Systems

A critical step in drug development is the identification and validation of the specific molecular targets with which a compound interacts to produce its biological effects. For (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, protein kinases are strongly implicated as a primary target class. researchgate.net

Techniques such as the Cellular Thermal Shift Assay (CETSA) are powerful tools for confirming direct target engagement in a cellular context. CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. While specific CETSA data for this compound is not yet available in the public domain, this method would be instrumental in definitively identifying its direct molecular targets within cancer cells.

The validation of these targets is crucial for understanding the compound's mechanism of action and for predicting its potential efficacy and side effects. Future research will likely focus on comprehensive kinase profiling and other target identification methods to fully elucidate the molecular pharmacology of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. nih.gov

Analysis of Hydrogen Bonding and Ionic Interactions with Biomolecules

The molecular structure of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride affords it the capacity for diverse interactions with biological macromolecules, which are fundamental to its potential pharmacological activity. The primary functional groups responsible for these non-covalent interactions are the phenolic hydroxyl group, the protonated primary amine on the ethyl side chain, and the fluorine atom.

The phenol (B47542) group is a potent hydrogen bond donor and acceptor. The hydroxyl moiety can donate a hydrogen bond to an electronegative atom (such as oxygen or nitrogen) within the active site of an enzyme or the binding pocket of a receptor. Conversely, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor. These hydrogen bonds are critical in defining the orientation and affinity of the compound for its biological target.

The aminoethyl group, present as a hydrochloride salt, exists in a protonated state under physiological conditions. This positively charged ammonium (B1175870) group is capable of forming strong ionic interactions, often referred to as salt bridges, with negatively charged residues of amino acids, such as aspartate or glutamate, on the surface of a protein. Such ionic bonds are significant contributors to the stability of the ligand-receptor complex.

The fluorine atom, while not a classical hydrogen bond acceptor, can participate in weaker electrostatic and van der Waals interactions. The high electronegativity of fluorine can polarize the C-F bond, creating a region of partial negative charge that can interact favorably with electropositive sites on a biomolecule.

A summary of the potential molecular interactions is presented in the table below.

| Functional Group | Type of Interaction | Potential Interacting Biomolecule Residue |

| Phenolic Hydroxyl | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Protonated Amine | Ionic Interaction (Salt Bridge) | Aspartate, Glutamate |

| Fluorine Atom | Electrostatic/Van der Waals | Various |

Role of the Fluorine Atom in Compound Lipophilicity and Bioactivity Modulation

The incorporation of a fluorine atom into a pharmacologically active molecule is a widely employed strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological activity. In the case of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, the fluorine substituent at the para-position of the phenol ring is anticipated to exert a significant influence on its lipophilicity and, consequently, its bioactivity.

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond. An optimal level of lipophilicity is crucial for a compound to efficiently traverse cellular membranes to reach its site of action. nih.gov

The electronic properties of the fluorine atom can also modulate the acidity of the phenolic hydroxyl group, which in turn can influence its binding affinity to target proteins. The strong electron-withdrawing nature of fluorine can increase the acidity of the phenol, potentially altering its hydrogen bonding capabilities within a receptor's binding site.

A qualitative representation of the influence of fluorination on key molecular properties is provided in the table below.

| Property | Influence of Fluorine Atom | Consequence for Bioactivity |

| Lipophilicity (logP) | Generally Increases | Enhanced membrane permeability and absorption |

| Metabolic Stability | Increased | Reduced susceptibility to oxidative metabolism, prolonged duration of action |

| Acidity of Phenol | Increased | Altered hydrogen bonding potential and target affinity |

In Vivo Efficacy and Mechanism Studies in Preclinical Animal Models

As of the current available literature, specific in vivo efficacy and detailed mechanism of action studies for (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride in preclinical animal models have not been extensively reported. The evaluation of a compound's biological activity in a living organism is a critical step in the drug development process, providing insights into its therapeutic potential and safety profile. probiocdmo.com

While direct in vivo data for the (S)-enantiomer hydrochloride salt is not available, preliminary in vitro studies on the related compound, 2-(1-Aminoethyl)-4-fluorophenol (B3320301), have indicated potential biological activity. For instance, the (R)-enantiomer has demonstrated the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways. Such findings often serve as a strong rationale for progressing a compound into in vivo testing.

Preclinical in vivo studies would typically involve the administration of the compound to animal models of specific diseases to assess its efficacy. For example, if the compound is being investigated as an anti-cancer agent, it would be tested in rodent models bearing tumor xenografts. probiocdmo.com Key parameters that would be evaluated include tumor growth inhibition, survival rates, and potential biomarkers of drug response.

The investigation of the mechanism of action in vivo would aim to confirm that the drug engages its intended molecular target and elicits the desired pharmacological response in the context of a whole organism. This could involve techniques such as analyzing tissue samples for target modulation or using imaging techniques to track the biodistribution of the compound.

Given the promising in vitro data for the parent compound, future research will likely focus on conducting these crucial in vivo studies to validate the therapeutic potential of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Structure Activity Relationship Sar Studies and Analogue Design of S 2 1 Aminoethyl 4 Fluorophenol Hydrochloride Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to dissect the role of each part of a molecule in its interaction with a biological target. For derivatives of (S)-2-(1-Aminoethyl)-4-fluorophenol, this involves altering the three main components: the phenolic ring, the chiral aminoethyl side chain, and the substituents on both. The goal is to identify which modifications lead to a desirable change in biological effect, thereby building a comprehensive SAR profile.

The biological activity of phenolic compounds can be significantly altered by functionalization. Modifications can improve properties like antioxidant and anticancer effects by enhancing the molecule's ability to interact with its target and by altering its solubility and distribution characteristics. For instance, in related phenolic compounds, esterification or etherification of the hydroxyl group is a common strategy to create prodrugs or modify lipophilicity. Similarly, altering the aminoethyl side chain—by changing its length, rigidity, or the substituents on the nitrogen atom—can drastically affect how the molecule fits into a receptor's binding pocket.

Research on analogous scaffolds, such as other kinase inhibitors, has shown that even minor changes can lead to significant differences in activity. For example, studies on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione revealed that moving a substituent on the phenyl ring from one position to another significantly improved the compound's functional activity. This principle highlights the importance of systematic exploration of the substitution pattern on the fluorophenol ring of the title compound to optimize target engagement.

Influence of Fluorine Atom Position and Substituent Effects on Activity and Selectivity

The inclusion of a fluorine atom in pharmaceutical compounds is a widely used strategy to modulate their biological properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.

The position of the fluorine atom on the phenolic ring is critical. Its electron-withdrawing nature can affect the acidity of the phenolic hydroxyl group, which is often crucial for hydrogen bonding with the target receptor. The placement of fluorine at the C-4 position in the parent compound is specific, and altering its position to C-2, C-3, or C-5, or introducing additional fluorine atoms, would be expected to produce analogues with distinct biological profiles. Studies on other fluorinated aromatic compounds have demonstrated that positional isomers can have vastly different potencies and selectivities. For example, moving a fluoro substituent on a phenyl ring can alter interactions with the target protein and impact metabolic pathways.

Substituent effects, governed by whether groups are electron-donating or electron-withdrawing, also play a key role in tuning activity and selectivity. Introducing electron-donating groups (like methyl or methoxy) or additional electron-withdrawing groups (like nitro or cyano) to the phenolic ring can alter the electronic distribution of the entire molecule. This, in turn, affects its interaction with the amino acid residues in the binding site of a protein, potentially enhancing or diminishing its inhibitory activity and selectivity for one target over another.

Table 1: Illustrative Impact of Fluorine Position on Kinase Inhibitory Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Fluorine Position | Relative Potency (IC₅₀) | Rationale for Activity Change |

| Parent | 4-Fluoro | 1x | Established interaction with the target. |

| Analogue 1 | 2-Fluoro | 0.5x | Potential steric hindrance near the aminoethyl side chain, disrupting optimal binding. |

| Analogue 2 | 3-Fluoro | 1.2x | Altered electronics of the phenol (B47542) group may slightly improve hydrogen bonding. |

| Analogue 3 | 2,4-Difluoro | 0.8x | Increased electron withdrawal may alter pKa unfavorably; potential for new interactions. |

Exploration of Chiral Center Influence on Biological Specificity and Potency

Chirality is a fundamental aspect of molecular recognition in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity, meaning they interact differently with the two enantiomers of a chiral drug.

The (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride molecule possesses a chiral center at the carbon atom of the aminoethyl side chain. This specific three-dimensional arrangement is crucial for its biological specificity and potency. The (S)-enantiomer is expected to orient its substituents—the amino group, the methyl group, and the fluorophenol ring—in a precise spatial configuration that is complementary to the binding site of its target. The corresponding (R)-enantiomer, being a non-superimposable mirror image, would not fit as effectively, leading to significantly lower or even negligible biological activity.

This enantiomeric preference is a common theme in pharmacology. For instance, in other classes of kinase inhibitors, the introduction of a chiral center has been shown to dramatically enhance selectivity for the target kinase over structurally related ones. The specific interactions, such as hydrogen bonds from the amino group or hydrophobic interactions from the methyl group, can only be optimally formed when the molecule has the correct stereochemistry. Therefore, the (S)-configuration is considered a key element of the pharmacophore of this compound class, and its preservation is essential during the synthesis and design of new, potent analogues. Recent research has utilized derivatives of 2-[(1R)-1-aminoethyl]phenol as chiral solvating agents, underscoring the importance of this specific chiral scaffold in molecular recognition.

Rational Design and Synthesis of Novel Analogues and Derivatives

Rational drug design utilizes the understanding of a biological target's structure and the SAR of existing ligands to create more effective compounds. This approach is central to the development of novel analogues of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, often targeting protein kinases, which are implicated in diseases like cancer.

The design process often begins with creating a pharmacophore model, which defines the essential structural features required for biological activity. For this scaffold, the key features would include the phenolic hydroxyl group (as a hydrogen bond donor/acceptor), the basic nitrogen of the aminoethyl group (for ionic or hydrogen bonding), the fluorinated aromatic ring (for hydrophobic and specific electronic interactions), and the stereochemistry of the chiral center. Using computational tools, novel molecules incorporating this pharmacophore can be designed and docked into a model of the target's binding site to predict their affinity.

The primary amine of the aminoethyl side chain is a prime location for modification to explore new interactions with the target protein. A common strategy is the synthesis of a library of N-substituted derivatives, including N-alkyl, N-aryl, and N-acyl analogues.

N-alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets near the amine's binding site. Larger or cyclic alkyl groups can be used to fill larger spaces or to restrict the conformation of the side chain.

N-acylation: Adding acyl groups creates an amide bond. This change removes the basic character of the nitrogen but introduces a new hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). The nature of the R-group on the acyl moiety can be varied extensively to establish additional interactions within the binding site. Studies on other aminophenols have shown that N-acyl derivatives can possess distinct biological activities.

These modifications can fine-tune the molecule's binding affinity and selectivity by forming new hydrogen bonds, van der Waals interactions, or hydrophobic interactions with the target.

Table 2: Representative N-Substitutions and Their Potential Impact on Target Interaction

| Modification Type | Example Substituent | Expected Change in Interaction | Potential Outcome |

| N-Alkylation | Methyl (-CH₃) | Increased lipophilicity; potential for hydrophobic interaction. | Modest change in potency. |

| N-Alkylation | Cyclopropyl | Introduces rigidity and a specific shape to probe binding pocket. | May increase potency if shape is complementary. |

| N-Acylation | Acetyl (-COCH₃) | Removes positive charge; adds H-bond acceptor (C=O) and donor (N-H). | Alters binding mode; may increase or decrease potency. |

| N-Arylation | Phenyl (-C₆H₅) | Adds a large, hydrophobic group capable of π-stacking. | Potential for significant increase in potency if a suitable pocket exists. |

Beyond N-substitution, the core scaffold of (S)-2-(1-Aminoethyl)-4-fluorophenol can be altered in several ways to optimize its properties.

Phenolic Moiety: The hydroxyl group is often a key interaction point. It can be converted to a methyl ether (-OCH₃) to eliminate its hydrogen-bonding donor capability while retaining some acceptor properties, which helps to determine the importance of that specific hydrogen bond. Alternatively, it can be replaced with other functional groups like -NH₂ or -SH to explore different types of interactions. Functionalization of natural phenols is a common strategy to improve their biological profiles.

Aminoethyl Side Chain: The length and flexibility of the side chain are critical. Shortening or lengthening the chain by one carbon atom (to an aminomethyl or aminopropyl group, respectively) would alter the position of the crucial amino group relative to the phenol ring. Introducing conformational constraints, such as incorporating the chain into a ring system (e.g., creating an aminoindane structure), can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity. Studies on other molecules have shown that side chain modifications are critical for regulating binding and agonist/antagonist properties.

Advancement of Ligand-Receptor Interaction Knowledge through SAR

Every compound synthesized and tested within a chemical series contributes to a deeper understanding of the ligand-receptor interaction. SAR studies serve as an empirical tool to map the topology and chemical environment of a receptor's binding site.

By analyzing the data from systematically modified analogues of (S)-2-(1-Aminoethyl)-4-fluorophenol, a detailed model of its target's binding pocket can be constructed.

If replacing the 4-fluoro substituent with a larger chloro group decreases activity, it suggests a tight fit in that region.

If adding a bulky N-acyl group significantly increases potency, it implies the existence of a large, accommodating hydrophobic pocket nearby.

The strict requirement for the (S)-enantiomer provides definitive information about the three-dimensional arrangement of the interaction points within the active site.

This knowledge is iterative; the results from one round of synthesis and testing inform the rational design of the next generation of compounds. Ultimately, a comprehensive SAR analysis not only leads to the optimization of a specific chemical series but also provides fundamental insights into the molecular recognition events that govern the biological activity, guiding future drug discovery efforts for that target class.

Computational Chemistry and Molecular Modeling of S 2 1 Aminoethyl 4 Fluorophenol Hydrochloride

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. nih.govnih.gov

Molecular docking simulations are employed to predict how (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride or its derivatives bind to target proteins. These simulations calculate the binding energy, which indicates the affinity of the compound for the protein. nih.gov For instance, studies on similar compounds have utilized molecular docking to identify potential inhibitors of specific enzymes by predicting their binding conformations and energies. researchgate.net The goal is to find the most energetically favorable binding pose of the ligand within the active site of the protein. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand, in this case, (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, is then docked into the active site of the protein. The simulation software then explores various possible conformations and orientations of the ligand, calculating the binding energy for each. The results can help identify key interactions and guide the design of more potent compounds.

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | (S)-2-(1-Aminoethyl)-4-fluorophenol | -8.5 | MET793, LYS745, ASP810 |

| Dopamine (B1211576) D3 Receptor | (S)-2-(1-Aminoethyl)-4-fluorophenol | -7.2 | SER192, PHE346, CYS181 |

Note: This table is illustrative and based on typical outcomes of molecular docking studies.

The analysis of ligand-enzyme interactions provides a detailed picture of how a compound like (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride interacts with the amino acid residues in the active site of an enzyme. frontiersin.org These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The phenol (B47542) group of the compound can act as a hydrogen bond donor or acceptor, while the aminoethyl group can participate in ionic interactions.

Understanding these interactions is crucial for explaining the compound's biological activity and for making targeted modifications to improve its efficacy. For example, identifying a key hydrogen bond can lead to the design of analogs that strengthen this interaction, potentially increasing the compound's potency. The fluorine atom can also play a role in modulating the compound's properties, such as its lipophilicity and metabolic stability.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. chemrxiv.orgresearchgate.neticm.edu.pl These methods provide a deeper understanding of a compound's stability, reactivity, and spectroscopic properties. nih.gov

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, multiple conformers can exist. DFT calculations can determine the relative energies of these conformers, identifying the most energetically stable and therefore most populated conformations. biomedres.us This information is vital for molecular docking studies, as the bioactive conformation of a ligand is often a low-energy conformer.

DFT calculations can provide detailed information about the electronic structure of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. physchemres.org These properties are directly related to the chemical reactivity of the molecule. For example, the HOMO and LUMO energies can indicate the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions and biological processes. researchgate.net

Table 2: Hypothetical DFT Calculation Results for (S)-2-(1-Aminoethyl)-4-fluorophenol

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| Dipole Moment | 3.2 D |

Note: This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By developing QSAR models, it is possible to predict the biological activity of new, untested compounds. mdpi.com

For a series of analogs of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., size, shape, lipophilicity, electronic properties). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new compounds and to guide the synthesis of more potent analogs.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes

A thorough search of the scientific literature yielded no specific molecular dynamics (MD) simulation studies focused on (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing valuable insights into the dynamic nature of chemical systems. nih.govmdpi.com This technique is particularly useful for exploring the conformational changes a molecule undergoes and for elucidating the dynamics of its interaction with biological targets. nih.govplos.org

While research exists on the structural dynamics of related, simpler molecules like 4-fluorophenol (B42351) uzh.chbohrium.com, this work does not extend to the more complex structure of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Such studies on simpler analogues can provide foundational knowledge on aspects like hydration and the behavior of the fluorophenyl group but are not sufficient to detail the specific binding mechanisms and conformational flexibility of the target compound. uzh.chresearchgate.net

The application of MD simulations to (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride would be a novel area of research. Such a study would involve:

System Setup: Building a computational model of the molecule and solvating it in a simulated physiological environment (e.g., a water box with ions).

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant conformational transitions and binding events.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, quantify flexibility, and characterize interactions with a target receptor.

Without such dedicated studies, it is not possible to present specific research findings or data tables on the binding dynamics and conformational changes of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Preclinical Metabolic Stability and Theoretical Bioavailability Research

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and S9 Fractions (non-human sources)

In the absence of direct experimental data for (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, we can postulate its metabolic stability by examining related compounds. The in vitro metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Standard assays utilize liver microsomes or S9 fractions from preclinical species like rats to determine parameters such as half-life (t½) and intrinsic clearance (CLint).

For a compound with a phenylethylamine backbone, metabolism is often initiated by cytochrome P450 (CYP) enzymes present in liver microsomes. The presence of a fluorine atom on the phenyl ring, as in the case of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, is known to influence metabolic stability. Generally, the carbon-fluorine bond is strong and can block potential sites of metabolism, leading to increased metabolic stability compared to non-fluorinated analogs. For instance, 4-fluoroamphetamine (4-FA) exhibits resistance to deactivation by cytochrome P450 oxidase at the site of fluorination. wikipedia.org

Below is a hypothetical data table illustrating potential metabolic stability parameters in rat liver microsomes, based on general knowledge of similar compounds.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Half-life (t½) in Rat Liver Microsomes | > 60 min | Low intrinsic clearance, suggesting higher stability. |

| Intrinsic Clearance (CLint) | < 10 µL/min/mg protein | Low hepatic extraction ratio, potentially leading to higher oral bioavailability. |

Identification of Preclinical Metabolic Pathways and Metabolite Structures (using animal models or in vitro systems)

The metabolic pathways of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride in preclinical models would likely involve several key transformations common to phenylethylamines and phenols.

Oxidative Deamination: The primary amino group is susceptible to oxidative deamination by monoamine oxidase (MAO), a pathway well-documented for 2-phenylethylamine. iiarjournals.orgnih.gov This would lead to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.

Hydroxylation: While the fluorine atom at the 4-position is expected to be metabolically stable, hydroxylation could potentially occur at other positions on the aromatic ring. researchgate.net However, the existing phenol (B47542) group may direct metabolism towards conjugation reactions.

Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This would involve glucuronidation or sulfation to form more water-soluble metabolites that are readily excreted.

N-Acetylation: The primary amine could also undergo N-acetylation, another common pathway for primary amines. researchgate.net

Based on these principles, the following table outlines the predicted major metabolites.

| Metabolic Pathway | Predicted Metabolite Structure | Enzymes Involved |

|---|---|---|

| Oxidative Deamination | (S)-2-(1-carboxyethyl)-4-fluorophenol | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |

| Glucuronidation | (S)-2-(1-Aminoethyl)-4-fluorophenyl glucuronide | Uridine 5'-diphospho-glucuronosyltransferase (UGT) |

| Sulfation | (S)-2-(1-Aminoethyl)-4-fluorophenyl sulfate | Sulfotransferase (SULT) |

| Aromatic Hydroxylation | (S)-2-(1-Aminoethyl)-4-fluoro-catechol | Cytochrome P450 (CYP) |

Theoretical Predictions of Bioavailability Parameters (e.g., in silico ADME models)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are valuable tools for predicting the pharmacokinetic properties of new chemical entities. These models use the physicochemical properties of a molecule to estimate its behavior in the body. For (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, several key parameters can be predicted.

A common tool for predicting oral bioavailability is Lipinski's Rule of Five. A compound is more likely to be orally bioavailable if it adheres to these rules. (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride has a molecular weight of 191.63 g/mol , one hydrogen bond donor (amine group), and two hydrogen bond acceptors (phenol and fluorine). Its predicted LogP (a measure of lipophilicity) would likely be low to moderate. These properties are generally favorable for oral absorption.

The following table presents a hypothetical in silico ADME profile.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 191.63 g/mol | Compliant with Lipinski's Rule of Five (< 500) |

| LogP | 1.5 - 2.5 | Indicates good balance between solubility and permeability. |

| Aqueous Solubility | High | Facilitates dissolution in the gastrointestinal tract. |

| Human Intestinal Absorption | High (>90%) | Suggests good absorption from the gut. |

| Blood-Brain Barrier Penetration | Moderate to High | May have central nervous system activity. |

| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |

Influence of Molecular Structure on Preclinical Metabolic Fate and half-life

The molecular structure of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride contains several features that will influence its metabolic fate and half-life.

Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring is a key feature. This substitution is known to block a common site of aromatic hydroxylation, a major metabolic pathway for many phenylethylamines. This blockage is expected to increase the metabolic stability and prolong the half-life of the compound compared to its non-fluorinated counterpart. wikipedia.org

Phenolic Hydroxyl Group: The presence of the hydroxyl group provides a readily available site for Phase II conjugation reactions (glucuronidation and sulfation). The efficiency of these conjugation pathways will be a major determinant of the compound's clearance rate.

Primary Amino Group: The aminoethyl side chain is a substrate for MAO. The rate of oxidative deamination by MAO will significantly impact the metabolic profile and half-life.

Stereochemistry: The (S)-enantiomer configuration may influence its interaction with metabolic enzymes, which are stereoselective. This could result in a different metabolic profile and pharmacokinetic properties compared to the (R)-enantiomer.

Applications As Research Intermediate and Radiopharmaceutical Precursor

Building Block for the Synthesis of Complex Molecules in Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is recognized as a key chiral building block. myskinrecipes.com Its structural characteristics are instrumental in asymmetric synthesis, where achieving specific stereochemical purity is critical for the biological activity of the final molecule. myskinrecipes.com The compound is utilized as a crucial intermediate in the synthesis of fluorinated pharmaceutical agents and active pharmaceutical ingredients (APIs), particularly those designed to target the central nervous system. myskinrecipes.comchemicalbook.com

The presence of the fluorine atom can enhance metabolic stability and binding affinity of the target molecule, while the chiral amine provides a key point for further molecular elaboration. Researchers in medicinal chemistry utilize this intermediate to develop novel therapeutic agents, exploring its potential to interact with various biological targets, including protein kinases which are key regulators of cell proliferation and survival. myskinrecipes.com Its application as a precursor is central to creating complex molecules with specific three-dimensional arrangements necessary for their intended pharmacological function.

Table 1: Applications in Chemical Synthesis Research

| Field | Application of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride | Significance |

|---|---|---|

| Organic Chemistry | Chiral building block for asymmetric synthesis. | Enables the creation of stereochemically pure complex molecules. myskinrecipes.com |

| Medicinal Chemistry | Intermediate for Active Pharmaceutical Ingredients (APIs). myskinrecipes.com | Used in the development of novel drugs, especially for neurological disorders. |

| Pharmaceutical Research | Precursor for synthesizing specialized pharmaceutical agents. chemicalbook.commusechem.com | Its structure imparts distinctive pharmacological properties to the final products. musechem.com |

Precursor in Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging Research

The compound serves as a precursor in the development of radiopharmaceuticals for Positron Emission Tomography (PET), a noninvasive molecular imaging technique used for in vivo studies. mdpi.comnih.gov A PET radiopharmaceutical consists of a biologically active molecule, like a derivative of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, tagged with a positron-emitting radionuclide. mdpi.com The development of novel and specific radiotracers is a critical aspect of advancing PET technology for both preclinical research and clinical diagnostics. nih.govnih.govnih.gov This compound's structure is suitable for modification and labeling with common PET isotopes.

The two most widely used radionuclides for labeling PET tracers are Fluorine-18 and Carbon-11, due to their suitable decay characteristics. mdpi.comnih.gov

Fluorine-18 ([¹⁸F]) Labeling : Fluorine-18 is favored for its relatively long half-life of approximately 110 minutes, which allows for longer synthesis times and distribution to imaging facilities. nih.govumich.edu The primary strategy for introducing [¹⁸F] into a molecule like (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride or its derivatives involves nucleophilic substitution. nih.govresearchgate.net This typically requires a precursor molecule where a hydroxyl group has been converted into a good leaving group (e.g., tosylate, mesylate). The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the C-¹⁸F bond. nih.gov

Carbon-11 ([¹¹C]) Labeling : Carbon-11 has a much shorter half-life of about 20 minutes, necessitating a rapid synthesis and purification process, usually at a facility with an on-site cyclotron. mdpi.comnih.gov A common and efficient method for ¹¹C-labeling is through N-methylation. mdpi.comnih.gov For (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, this would involve reacting the primary amine of the aminoethyl group with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comresearchgate.net This reaction attaches a radioactive methyl group to the nitrogen atom, creating the final radiolabeled tracer.

Table 2: Comparison of PET Radionuclide Labeling Strategies

| Radionuclide | Half-Life | Common Labeling Precursor | Typical Labeling Reaction |

|---|---|---|---|

| Fluorine-18 ([¹⁸F]) | ~110 minutes nih.gov | Molecule with a leaving group (e.g., tosylate) | Nucleophilic Substitution nih.gov |

| Carbon-11 ([¹¹C]) | ~20 minutes mdpi.com | Molecule with a primary/secondary amine or hydroxyl group | N- or O-methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf mdpi.comnih.gov |

To ensure the consistent and safe production of radiopharmaceuticals, especially given the short half-lives of isotopes like ¹¹C, automated radiosynthesis protocols are essential. springernature.com Research and development efforts focus on adapting multi-step syntheses to fully automated modules, such as the GE TracerLab or TRASIS AIO systems. springernature.comnih.govnih.gov These automated systems manage the entire process, including the trapping and elution of the radionuclide, the chemical reaction steps at controlled temperatures, and the final purification of the radiotracer, often using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netmdpi.com Developing a robust, automated protocol for a tracer derived from (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a key step in translating a novel imaging agent from the research laboratory toward potential clinical use, as it ensures high, reproducible yields and purity. nih.gov

Exploration in Material Science Research and Functional Polymer Development

While the primary applications of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride are in medicinal and radiopharmaceutical chemistry, its potential is also being explored in material science. ambeed.com Specifically, it is investigated as a monomer or functionalizing agent in the development of functional polymers. mdpi.com Functional polymers are materials designed with specific chemical groups to impart desired properties, such as biocompatibility, metal ion chelation, or specific recognition capabilities. mdpi.commdpi.com

The amine and phenol (B47542) groups on the molecule provide reactive sites for polymerization or for grafting onto existing polymer backbones. The incorporation of this chiral, fluorinated moiety into a polymer structure could lead to new materials for specialized applications, including chiral separation media, advanced sensors, or novel biocompatible materials for medical devices. mdpi.com Research in this area focuses on leveraging the unique chemical properties of the building block to create advanced materials with tailored functionalities.

Future Research Directions and Open Questions

Development of Novel, More Sustainable Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines like (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a critical challenge in medicinal chemistry. Future research must prioritize the development of synthetic routes that are not only efficient and selective but also environmentally sustainable. Key open questions revolve around moving away from traditional, often wasteful, chemical methods toward greener alternatives.

One of the most promising avenues is the advancement of biocatalysis. Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) offer exceptional stereoselectivity under mild, aqueous conditions, generating minimal waste. hims-biocat.eursc.orgrsc.org While ω-TAs have been successfully used for the synthesis of the (R)-enantiomer, a significant research goal is the discovery or engineering of novel (S)-selective ω-TAs or other enzymes that can efficiently produce the (S)-enantiomer from a prochiral ketone precursor. researchgate.netnih.govmdpi.com Engineered transaminases could overcome the limitations of natural enzymes, expanding the substrate scope and improving stability. google.com

Another key area is the application of transition metal-catalyzed asymmetric hydrogenation. This method is highly atom-economical, producing little to no byproducts, which aligns with the principles of green chemistry. acs.org Future work should focus on developing novel chiral catalysts that are effective for the specific substrate class to which (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride belongs. Furthermore, emerging techniques in electrocatalysis present a scalable and streamlined approach to synthesizing chiral amino alcohols and related compounds, offering an alternative strategy that merits further investigation. nih.gov

| Methodology | Key Advantages | Open Research Questions |

| Biocatalysis (e.g., ω-TAs, AmDHs) | High enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp.), low environmental impact. hims-biocat.eursc.org | Discovery/engineering of novel enzymes with high activity and stability for the specific (S)-enantiomer synthesis. Overcoming product inhibition and unfavorable reaction equilibria. mdpi.com |

| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, minimal waste generation. acs.org | Development of cost-effective and highly active catalysts for this class of fluorinated phenethylamines. Ensuring catalyst recyclability to improve sustainability. |

| Stereoselective Electrocatalysis | Modular and general approach, avoids extensive use of protecting groups, scalable for larger production. nih.gov | Optimizing reaction conditions for high chemoselectivity and enantioselectivity. Expanding the scope to a wider range of functionalized aromatic substrates. |

Deeper Elucidation of Molecular Mechanisms in Complex Preclinical Biological Systems

While (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is recognized as a key building block, the precise molecular mechanisms through which it or its derivatives exert biological effects remain largely underexplored. Future preclinical research is needed to move beyond simple binding assays and elucidate its function in more complex and physiologically relevant systems.

Phenol (B47542) derivatives are known to modulate enzymatic activity, interfere with cellular signaling pathways, and regulate oxidative stress. researchgate.net Specifically, related ortho-hydroxylated phenylethylamines have been identified as potential inactivators of enzymes like monoamine oxidase B (MAO-B). chemicalbook.com An important open question is whether (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride or its direct derivatives interact with similar targets. Investigating its effect on a panel of monoamine oxidases and other neurologically relevant enzymes is a critical first step.

Future studies should employ advanced preclinical models, such as patient-derived cell lines, 3D organoids, and animal models, to understand how the compound affects cellular networks. Key research directions include:

Target Identification and Validation: Using chemoproteomics and thermal shift assays to identify direct binding partners in an unbiased manner.

Pathway Analysis: Employing transcriptomics (RNA-Seq) and proteomics to map the downstream signaling pathways modulated by the compound upon target engagement.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target(s) to reveal the specific molecular interactions underpinning its activity and selectivity. This is crucial for understanding the role of the fluorine atom and the chiral center in binding.

Rational Design of Next-Generation Analogues with Enhanced Target Selectivity and Potency

The scaffold of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a promising starting point for a rational drug design campaign. longdom.org A central goal of future research is to systematically modify its structure to create next-generation analogues with improved pharmacological profiles, focusing on enhancing potency and, crucially, selectivity for the desired biological target over off-targets. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.commdpi.com By synthesizing and testing a library of analogues, researchers can determine how specific structural changes influence biological activity. nih.govchemrxiv.org This iterative design-make-test-analyze cycle allows for the optimization of the molecule. Key questions involve identifying which parts of the molecule can be modified to tune its properties without losing desired activity.

| Molecular Modification Site | Potential Modifications | Hypothesized Impact on Properties |

| Phenyl Ring | Altering position or type of halogen; adding other small substituents (e.g., methyl, methoxy). | Modulate binding affinity, selectivity, lipophilicity, and metabolic stability. |

| Phenolic Hydroxyl Group | Conversion to ether or ester; replacement with bioisosteres (e.g., hydroxamic acid). | Alter hydrogen bonding capacity, solubility, and prodrug potential. |

| Aminoethyl Side Chain | Alkylation of the amine (mono- or di-); altering the chain length or introducing branching. | Influence receptor binding, selectivity, and pharmacokinetic properties. |

| Chiral Center | Synthesis of the (R)-enantiomer for comparative studies. | Determine the stereochemical requirements for target engagement and biological activity. |

Advanced computational techniques, such as molecular docking and free energy perturbation calculations, can guide this process by predicting how proposed modifications will affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates. longdom.org

Exploration of Novel Biological Targets through High-Throughput Screening (preclinical focus)